7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine
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Overview
Description
2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE is a complex heterocyclic compound that features a combination of pyrazole, pyridazine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyridazine, and benzothiazole moieties, such as:
Pyrido[2,3-d]pyrimidines: Known for their biological activities, including antiproliferative and antimicrobial properties.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
What sets 2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE apart is its unique combination of three different heterocyclic systems, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H12ClN5OS |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-(furan-2-yl)pyrazolo[3,4-d]pyridazin-7-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H12ClN5OS/c23-13-7-9-14(10-8-13)28-12-15-19(17-5-3-11-29-17)25-26-21(20(15)27-28)22-24-16-4-1-2-6-18(16)30-22/h1-12H |
InChI Key |
YTIKAHVMOWHXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NN=C(C4=CN(N=C43)C5=CC=C(C=C5)Cl)C6=CC=CO6 |
Origin of Product |
United States |
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